4-Chloro-2-nitrobenzoic acid

Overview

Description

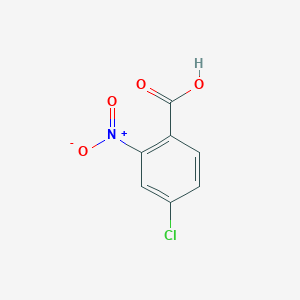

4-Chloro-2-nitrobenzoic acid (C₇H₄ClNO₄, molecular weight: 201.56 g/mol) is a halogenated nitrobenzoic acid derivative characterized by a carboxylic acid group at position 1, a nitro group at position 2, and a chlorine atom at position 4 on the benzene ring (Fig. 1) . Key physicochemical properties include:

- Melting point: 141–143°C

- Water solubility: 0.53 g/100 mL at 15°C

- Density: 1.6 ± 0.1 g/cm³

- LogP: 2.41 (indicating moderate lipophilicity)

The compound exhibits versatile applications in pharmaceutical synthesis, environmental science, and materials chemistry due to its reactive nitro and carboxylic acid functional groups .

Preparation Methods

Nitration of Substituted Benzoic Acid Derivatives

The direct nitration of halogenated benzoic acids represents a common pathway for synthesizing nitro-substituted derivatives. One documented approach involves the nitration of 3,4-dimethoxybenzoic acid under controlled conditions .

Method from Sun et al. (2018)

Sun et al. reported a synthetic procedure yielding this compound through nitration of 3,4-dimethoxybenzoic acid . The reaction conditions and outcomes are summarized below:

| Parameter | Detail |

|---|---|

| Starting Material | 3,4-Dimethoxybenzoic acid (10 g, 54.9 mmol) |

| Nitrating Agent | 20% Nitric acid (50 mL) |

| Reaction Conditions | Ice bath initiation, stirred at 60°C for 6 hours |

| Workup | Cooling, ice-water precipitation, silica gel column purification |

| Yield | 77% (9.6 g) |

| Melting Point | 195–197°C |

| 1H NMR (CDCl3) | δ 7.42 (s, 1H), 7.26 (s, 1H), 4.03 (s, 3H), 4.02 (s, 3H) |

This method highlights the regioselective nitration at the 2-position relative to the carboxylic acid group, though the retention of methoxy groups in the final product suggests potential discrepancies in the reported pathway . The absence of explicit chlorination steps raises questions about the origin of the chloro substituent, which may indicate an error in the starting material description or an unmentioned subsequent functional group modification.

Crystallographic Characterization

The structural elucidation of this compound was advanced by Gotoh and Ishida (2019), who resolved its co-crystal with quinolin-4(1H)-one . Key crystallographic data include:

-

Crystal System : Orthorhombic

-

Space Group : Pbcn

-

Unit Cell Parameters :

-

-

Hydrogen Bonding : A short O–H···O interaction () stabilizes the acid-base dimer, with disordered hydrogen occupancy between O1 and O5 sites .

This study confirms the planar configuration of the aromatic ring and the orthogonal orientation of nitro and carboxylic acid groups, critical for understanding reactivity in further derivatization .

Alternative Synthetic Approaches

While direct nitration is predominant, alternative routes merit consideration:

Chlorination of Nitrobenzoic Acids

The introduction of chloro groups via electrophilic substitution or Ullmann-type coupling could theoretically precede nitration. For instance, chlorination of 2-nitrobenzoic acid using thionyl chloride or might yield the target compound, though no explicit protocols are documented in the provided sources.

Decarboxylative Functionalization

Metal-catalyzed decarboxylation of pre-functionalized precursors (e.g., 4-chloro-2-nitrobenzoyl chloride) could offer a pathway, but such methods require rigorous anhydrous conditions and remain speculative without experimental validation.

Challenges and Optimization Opportunities

-

Regioselectivity : Nitration of chloro-substituted benzoic acids often competes with para-directed pathways, necessitating precise control of temperature and nitrating agent concentration.

-

Purification : Silica gel chromatography remains standard, but recrystallization from methanol or toluene (as in biphenyl syntheses ) could improve scalability.

-

Byproduct Mitigation : The patent literature highlights the use of transition metal catalysts (e.g., Co/MnO2) to enhance selectivity in related nitroarene syntheses , suggesting potential applicability to this compound.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-nitrobenzoic acid undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as iron powder and hydrochloric acid or catalytic hydrogenation.

Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxide ions, to form 2-nitro-4-hydroxybenzoic acid.

Esterification: The carboxylic acid group can react with alcohols in the presence of an acid catalyst to form esters.

Common Reagents and Conditions

Reduction: Iron powder and hydrochloric acid, catalytic hydrogenation with palladium on carbon.

Substitution: Sodium hydroxide or other nucleophiles.

Esterification: Alcohols and acid catalysts like sulfuric acid.

Major Products Formed

Reduction: 4-Chloro-2-aminobenzoic acid.

Substitution: 2-Nitro-4-hydroxybenzoic acid.

Esterification: Various esters of this compound.

Scientific Research Applications

Pharmaceutical Applications

4-Chloro-2-nitrobenzoic acid serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its derivatives are utilized in the development of drugs, particularly those targeting specific diseases.

- Intermediate for Drug Synthesis : The compound is crucial for synthesizing 5-(4-chloro-5-sulphamoyl-2-thenylaminophenyl)-1H-tetrazole, a diuretic agent. This highlights its role as a building block in drug formulation .

- Antiparasitic Research : Recent studies have indicated that halo-nitrobenzamides derived from this compound exhibit inhibitory effects on Trypanosoma brucei, the causative agent of African sleeping sickness. These compounds demonstrate good selectivity against malaria and mammalian cells, showcasing their potential as new therapeutic agents .

Material Science Applications

In addition to its pharmaceutical relevance, this compound is also used in material science, particularly in the synthesis of polymers and other materials.

- Building Block for Polymers : It can serve as a reactive building block in the synthesis of advanced materials, including polymers that are used in coatings and adhesives. The compound's reactivity allows it to form various functionalized derivatives that can be tailored for specific applications .

Crystal Structure Studies

The crystal structure of this compound has been extensively studied to understand its properties better.

- Structural Analysis : X-ray diffraction studies reveal that the compound can exist in disordered states, forming co-crystals and salts with other molecules such as quinoline. These structural insights are essential for predicting the compound's behavior in different environments .

Synthesis Techniques

The synthesis of this compound can be achieved through various methods, which are essential for its industrial application.

- Chemical Synthesis : One common method involves the nitration of chlorobenzoic acids under controlled conditions to yield this compound. This process is optimized to ensure high yields and purity suitable for pharmaceutical use .

Data Table: Applications Overview

Case Studies

- Antiparasitic Activity : A study demonstrated that derivatives of this compound showed significant activity against Trypanosoma brucei, indicating potential for new drug development against African sleeping sickness. The selectivity profile suggests minimal toxicity to mammalian cells compared to traditional treatments .

- Polymer Synthesis : Research into the use of this compound as a precursor for novel polymer materials revealed its effectiveness in enhancing mechanical properties and thermal stability when incorporated into polymer matrices .

Mechanism of Action

The mechanism of action of 4-chloro-2-nitrobenzoic acid depends on its chemical reactivity. The nitro group is highly electron-withdrawing, making the compound susceptible to nucleophilic attack. The chlorine atom also influences the reactivity of the benzene ring, facilitating various substitution reactions. The carboxylic acid group can participate in hydrogen bonding and other interactions, affecting the compound’s behavior in different environments.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Isomers and Derivatives

Table 1: Comparative Physicochemical Properties of Chloronitrobenzoic Acid Isomers

*Polymorphism observed in 2-chloro-4-nitrobenzoic acid (Forms I, II, and a hydrate) .

Key Differences :

- Positional Effects : The chlorine and nitro group positions significantly influence melting points and solubility. For example, 4-chloro-3-nitrobenzoic acid exhibits higher melting points (168–170°C) due to stronger intermolecular interactions .

- Biological Activity : 2-Chloro-4-nitrobenzoic acid (2C4NBA) demonstrates antiviral and anticancer properties, whereas 4-chloro-3-nitrobenzoic acid (4C3NBA) is linked to hepatotoxic effects in biochemical studies .

Hydrogen-Bonding and Crystal Engineering

Table 2: Hydrogen-Bond Geometry in Co-Crystals of this compound

Comparison with Analogues :

- Co-Crystal Versatility: this compound forms disordered co-crystals with 4-hydroxyquinoline, exhibiting keto-enol tautomerism and dual salt/co-crystal states . In contrast, 3-chloro-2-nitrobenzoic acid with isoquinoline forms a simpler hydrogen-bonded network without tautomerism .

- Thermodynamic Stability : The dihedral angle between the nitro group and benzene ring in this compound (50.33°) is larger than in 2-chloro-4-nitrobenzoic acid (42.5°), reducing π-π stacking efficiency .

Biological Activity

4-Chloro-2-nitrobenzoic acid (4C2NBA) is a chemical compound with significant biological activity, primarily studied for its toxicity, mutagenicity, and potential applications in pharmaceuticals. This article reviews the biological activity of 4C2NBA based on diverse research findings, including toxicokinetics, mutagenicity assessments, and its role in microbial degradation.

Chemical Structure and Properties

This compound is an aromatic compound characterized by a nitro group (-NO₂) and a chloro group (-Cl) attached to a benzoic acid framework. Its chemical formula is .

Toxicokinetics

A study on the toxicokinetics of 4C2NBA in rats demonstrated rapid absorption and distribution throughout various tissues after oral or intravenous administration. Within 15 minutes of administration, the compound was detected in blood, liver, muscle, and adipose tissue. Notably, the kidneys and bladder exhibited higher concentrations due to excretion processes. More than 95% of the radioactivity was cleared from the body within one hour, indicating low bioaccumulation potential. The primary metabolic pathway involved the formation of sulfate conjugates, with approximately 70% of the dose excreted in urine as metabolites rather than the parent compound .

Mutagenicity and Carcinogenicity

Research indicates that 4C2NBA has mutagenic potential under specific conditions. In bacterial reverse mutation assays (Salmonella typhimurium strains), it showed positive results with metabolic activation but negative without it. This suggests that while it may not be inherently mutagenic, its metabolites can interact with DNA, leading to mutagenic effects . Furthermore, in vivo studies indicated no significant increase in micronucleated erythrocytes at high doses (2200 mg/kg), suggesting that acute exposure does not lead to immediate genotoxicity .

Systemic Toxicity

The systemic toxicity of 4C2NBA is largely attributed to its metabolites formed during nitro group reduction. These metabolites can generate reactive radical species capable of causing oxidative damage to biomolecules, including DNA. The potential for systemic toxicity is heightened by the formation of nitrenium ions through metabolic activation of hydroxylamine intermediates .

Microbial Degradation

Interestingly, certain bacterial strains have shown the ability to degrade 4C2NBA as a carbon source. For instance, Acinetobacter sp. RKJ12 can utilize 2-chloro-4-nitrobenzoic acid (a related compound) for growth, indicating a possible bioremediation application. The degradation pathway involves oxidative dechlorination followed by ring cleavage reactions leading to TCA cycle intermediates . This highlights a dual aspect of 4C2NBA: while it poses environmental and health risks, it can also be targeted for bioremediation strategies.

Case Study 1: Acute Toxicity Assessment

In a controlled study assessing acute toxicity in mice, no mortality was observed at high doses (2200 mg/kg). However, symptoms included reduced activity and uncoordinated movement. The absence of significant genotoxic effects at these doses suggests that while the compound is toxic at high levels, its acute risk might be manageable under controlled exposure .

Case Study 2: Environmental Persistence

Environmental studies have detected persistent concentrations of related compounds like 2-chloro-4-nitrobenzoic acid in groundwater across various regions. This raises concerns about long-term ecological impacts and necessitates further investigation into its degradation pathways and ecological risks .

Summary Table of Biological Activities

| Biological Activity | Findings |

|---|---|

| Toxicokinetics | Rapid absorption; >95% clearance within 1 hour; low bioaccumulation |

| Mutagenicity | Positive with metabolic activation; negative without |

| Systemic Toxicity | Potential via reactive metabolites causing oxidative damage |

| Microbial Degradation | Utilized by Acinetobacter sp.; degradation pathway identified |

| Environmental Impact | Persistent in groundwater; potential ecological risks |

Q & A

Q. How is the molecular structure of 4-chloro-2-nitrobenzoic acid determined using X-ray crystallography?

Answer:

The crystal structure is resolved via single-crystal X-ray diffraction. Key steps include:

- Data collection : A diffractometer (e.g., Rigaku R-AXIS RAPID II) measures reflections at low temperatures (e.g., 110 K) to minimize thermal motion errors .

- Structure solution : Programs like SHELXS97 are used for phase determination via direct methods .

- Refinement : SHELXL97 refines atomic coordinates and thermal parameters, with hydrogen atoms treated via mixed constrained/independent refinement .

- Hydrogen bonding analysis : O—H⋯N and C—H⋯O interactions are identified, with dihedral angles (e.g., 16.55° between benzene and pyrazine rings) calculated to understand packing .

Q. What synthetic methodologies are effective for this compound, and how can reaction conditions be optimized?

Answer:

Common methods include:

- Chlorination and nitration : Sequential functionalization of benzoic acid derivatives using reagents like thionyl chloride (SOCl₂) and nitric acid .

- Solvent optimization : Polar aprotic solvents (e.g., dichloromethane) at 50°C improve reaction rates and yields .

- Catalyst use : N-methylacetamide or DMF act as catalysts in acyl chloride formation, reducing side reactions .

- Purification : Recrystallization from acetonitrile or ethanol yields high-purity crystals .

Q. How are hydrogen atom positions resolved in co-crystal structures of this compound, and what challenges arise?

Answer:

Hydrogen atom localization involves:

- Geometric placement : C-bound H atoms are positioned using idealized bond lengths (C–H = 0.95 Å) and refined as riding atoms .

- Difference Fourier maps : O-bound H atoms (e.g., carboxylic acid protons) are located via electron density peaks and refined freely .

- Uncertainty management : Displacement parameters (Uiso) are constrained to 1.2–1.5×Ueq of parent atoms to avoid overfitting .

Challenges include distinguishing weak H-bonding interactions in disordered regions, requiring high-resolution data (R factor < 0.05) .

Q. How does the hydrogen-bonding network in this compound–pyrazine co-crystals influence material properties?

Answer:

The co-crystal exhibits a 2:1 stoichiometry with:

- Primary interactions : O–H⋯N (carboxylic acid to pyrazine) and C–H⋯O (aromatic CH to nitro/carboxyl groups) .

- Sheet formation : Hydrogen-bonded units assemble into parallel layers (e.g., (104) plane), stabilized by inter-sheet C–H⋯O bonds .

- Impact on properties : The rigid network enhances thermal stability (e.g., higher melting points) and reduces solubility in non-polar solvents .

Q. What spectroscopic techniques are suitable for characterizing this compound’s functional groups and purity?

Answer:

- X-ray diffraction : Confirms crystal structure and packing motifs .

- NMR spectroscopy : ¹H/¹³C NMR identifies substituents (e.g., nitro δ ~8.5 ppm, chloro δ ~125 ppm) .

- IR spectroscopy : Peaks at ~1700 cm⁻¹ (C=O stretch) and ~1530 cm⁻¹ (NO₂ asymmetric stretch) validate functional groups .

- Elemental analysis : Verifies C/H/N/Cl stoichiometry to assess purity (>98%) .

Q. What enzymatic pathways are involved in the microbial degradation of this compound?

Answer:

Acinetobacter sp. RKJ12 degrades the compound via:

- Oxidative dehalogenation : Monooxygenase converts this compound to 2-hydroxy-4-nitrobenzoic acid, releasing Cl⁻ .

- Denitration : A second monooxygenase removes the nitro group as NO₂⁻, forming 2,4-dihydroxybenzoic acid .

- Ring cleavage : Catechol-1,2-dioxygenase cleaves the aromatic ring to cis,cis-muconic acid, entering the TCA cycle .

Stoichiometric O₂ consumption (1 mol per degradation step) confirms aerobic mechanisms .

Q. How do co-crystallization agents like pyrazine or quinoline derivatives affect the supramolecular chemistry of this compound?

Answer:

Co-formers modulate crystal packing via:

- Synthon variation : Pyrazine forms O–H⋯N bonds, while quinoline derivatives may engage in π-π stacking .

- Dimensionality : Pyrazine creates 2D sheets, whereas quinoline promotes 3D networks via additional C–H⋯O bonds .

- Solubility tuning : Co-crystals with basic N-donors (e.g., pyridine) improve aqueous solubility compared to the pure acid .

Q. What computational methods are used to validate and predict the crystal structure of this compound derivatives?

Answer:

- Density Functional Theory (DFT) : Calculates optimized geometries and electrostatic potentials to validate experimental bond lengths/angles .

- Hirshfeld surface analysis : Visualizes intermolecular interactions (e.g., H-bonding, Cl⋯O contacts) and quantifies their contributions .

- Molecular docking : Predicts co-crystal formation energetics with potential co-formers (e.g., pyrazine) .

Properties

IUPAC Name |

4-chloro-2-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClNO4/c8-4-1-2-5(7(10)11)6(3-4)9(12)13/h1-3H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAHIPDTWWVYVRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80211899 | |

| Record name | 4-Chloro-2-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80211899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6280-88-2 | |

| Record name | 4-Chloro-2-nitrobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6280-88-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-2-nitrobenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006280882 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Chloro-2-nitrobenzoic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6158 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Chloro-2-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80211899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chloro-2-nitrobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.894 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.